Cas no 80938-67-6 (5-Phenyl-o-toluidine)

5-Phenyl-o-toluidine structure
5-Phenyl-o-toluidine structure
Product name:5-Phenyl-o-toluidine
CAS No:80938-67-6
MF:C13H13N
MW:183.249023199081
MDL:MFCD00270126
CID:90789
PubChem ID:149880

5-Phenyl-o-toluidine Chemical and Physical Properties

Names and Identifiers

    • 5-Phenyl-o-toluidine
    • 3-Amino-4-methylbiphenyl
    • 2-methyl-5-phenylaniline
    • 2-methyl-5-phenyl-aniline
    • 2-methyl-5-phenylphenylamine
    • 4-methylbiphenyl-3-amine
    • 4-Methyl-biphenyl-3-ylamin
    • 4-methyl-biphenyl-3-ylamine
    • SCHEMBL171357
    • 4-Methyl-(1,1'-biphenyl)-3-amine
    • 4-Methyl-[1,1'-biphenyl]-3-amine
    • FT-0682124
    • YLKSTPDTTKOSIL-UHFFFAOYSA-N
    • s11024
    • AMY33045
    • MFCD00270126
    • EN300-92993
    • CS-0187031
    • (1,1'-Biphenyl)-3-amine, 4-methyl-
    • AS-61181
    • 80938-67-6
    • A840008
    • AKOS010254083
    • DTXSID7036828
    • 4-Methyl[1,1′-biphenyl]-3-amine (ACI)
    • 4-Methylbiphenyl-3-ylamine
    • DB-017457
    • MDL: MFCD00270126
    • Inchi: 1S/C13H13N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3
    • InChI Key: YLKSTPDTTKOSIL-UHFFFAOYSA-N
    • SMILES: NC1C(C)=CC=C(C2C=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 183.10500
  • Monoisotopic Mass: 183.104799419 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 183.25
  • XLogP3: nothing

Experimental Properties

  • Density: 1.057
  • Melting Point: 58 °C
  • Boiling Point: 347.2°C at 760 mmHg
  • Flash Point: 177.7°C
  • Refractive Index: 1.607
  • PSA: 26.02000
  • LogP: 3.82540
  • Sensitiveness: Air Sensitive

5-Phenyl-o-toluidine Security Information

5-Phenyl-o-toluidine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-Phenyl-o-toluidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H28265-5g
3-Amino-4-methylbiphenyl, 98%
80938-67-6 98%
5g
¥7076.00 2023-03-15
eNovation Chemicals LLC
D767130-10g
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 98%
10g
$290 2023-09-01
TRC
P337118-100mg
5-Phenyl-o-toluidine
80938-67-6
100mg
$ 65.00 2022-06-03
TRC
P337118-500mg
5-Phenyl-o-toluidine
80938-67-6
500mg
$ 115.00 2022-06-03
Alichem
A011002736-500mg
3-Amino-4-methylbiphenyl
80938-67-6 97%
500mg
$847.60 2023-09-01
Enamine
EN300-92993-5.0g
2-methyl-5-phenylaniline
80938-67-6 95%
5.0g
$326.0 2024-05-21
eNovation Chemicals LLC
D767130-25g
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 98%
25g
$615 2023-09-01
Apollo Scientific
OR921484-250mg
5-Phenyl-o-toluidine
80938-67-6 95%
250mg
£48.00 2025-02-20
Aaron
AR00518D-250mg
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 95%
250mg
$8.00 2025-01-23
Aaron
AR00518D-100mg
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 95%
100mg
$7.00 2025-01-23

5-Phenyl-o-toluidine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: 1,2-Dichloroethane ;  2 s, rt
2.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Reference
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  N-Bromophthalimide Catalysts: Palladium diacetate ,  N-Trifluoroacetyl-β-alanine Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, 50 °C
2.2 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Reference
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  20 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  24 h, rt → 100 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; et al, Science (Washington, 2009, 323(5921), 1593-1597

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Boron nitride (hydroxylated) ,  2-[[[3-(Trimethoxysilyl)propyl]imino]methyl]phenol (complexes with palladium, supported on hydroxylated boron nitride) Solvents: Water ;  2 h, 70 °C
Reference
Ligand-Free C-C Coupling Reactions Promoted by Hexagonal Boron Nitride-Supported Palladium(II) Catalyst in Water
Cheng, Xu; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 454-466

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: 1,2-Dichloroethane ;  2 s, rt
2.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Reference
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Reference
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Reference
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Reference
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, 50 °C
1.2 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Reference
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Reference
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  24 h, rt → 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; et al, Science (Washington, 2009, 323(5921), 1593-1597

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[N-[(2-furanyl-κO)methylene]-3-(trimethoxysilyl)-1-propa… (supported on hexagonal boron nitride) Solvents: Water ;  2 h, 70 °C
Reference
Palladium(II)-Schiff base complex immobilized covalently on h-BN: An efficient and recyclable catalyst for aqueous organic transformations
Li, Weijian; et al, Tetrahedron, 2016, 72(52), 8557-8564

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Reference
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

5-Phenyl-o-toluidine Raw materials

5-Phenyl-o-toluidine Preparation Products

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Amadis Chemical Company Limited
(CAS:80938-67-6)5-Phenyl-o-toluidine
A840008
Purity:99%
Quantity:25g
Price ($):503.0